molecular formula C18H16BrNO2S B13706076 5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine

5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine

Cat. No.: B13706076
M. Wt: 390.3 g/mol
InChI Key: NVQMXDDLXIDXGV-UHFFFAOYSA-N
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Description

5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine is an organic compound that belongs to the class of arylamines This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and two 4-methoxyphenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine involves its interaction with molecular targets through its arylamine and thiophene moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s electronic properties also play a role in its function as a hole-transporting material in electronic devices .

Properties

Molecular Formula

C18H16BrNO2S

Molecular Weight

390.3 g/mol

IUPAC Name

5-bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine

InChI

InChI=1S/C18H16BrNO2S/c1-21-15-7-3-13(4-8-15)20(18-12-11-17(19)23-18)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3

InChI Key

NVQMXDDLXIDXGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(S3)Br

Origin of Product

United States

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